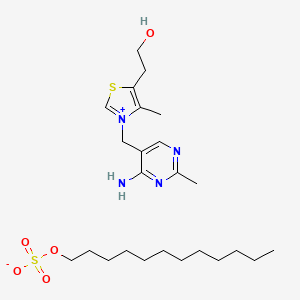
Thiamine lauryl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiamine lauryl sulphate, also known as thiamine dilauryl sulfate, is a derivative of thiamine (vitamin B1). It is a compound where thiamine is esterified with lauryl sulfate. This compound is known for its surfactant properties and is used in various applications, including the food industry and biomedical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of thiamine lauryl sulphate involves the reaction of thiamine or its salt with lauryl sulfuric acid or lauryl sulfate. The reaction typically occurs under controlled temperature conditions (35-55°C) and requires stirring for 0.2 to 10 hours . The reaction mixture is then subjected to partial crystallization under agitation, followed by drying to obtain the final product .
Industrial Production Methods: In industrial settings, the preparation method involves similar steps but on a larger scale. The reaction mixture is often treated in a vacuum drier and then dried using a fluidized bed granulation drier to obtain uniform granular particles of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Thiamine lauryl sulphate can undergo various chemical reactions, including oxidation, reduction, and substitution. The stability of thiamine derivatives is influenced by factors such as pH, temperature, and the presence of other chemicals .
Common Reagents and Conditions:
Oxidation: Thiamine derivatives can be oxidized in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents.
Substitution: Substitution reactions may involve the replacement of functional groups in the thiamine molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of thiamine disulfide .
Applications De Recherche Scientifique
Thiamine lauryl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies related to microbial safety and as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and gene therapy.
Industry: Utilized in the food industry to enhance microbial safety and as a fortifying agent.
Mécanisme D'action
The mechanism of action of thiamine lauryl sulphate involves its surfactant properties, which allow it to interact with biological membranes and proteins. It can disrupt microbial cell membranes, leading to antimicrobial effects . Additionally, thiamine derivatives play a role in metabolic pathways, including the citric acid cycle and the pentose phosphate pathway .
Comparaison Avec Des Composés Similaires
Sodium Lauryl Sulphate: Another surfactant with similar properties but different applications.
Thiamine Mononitrate: A thiamine derivative used as a dietary supplement.
Thiamine Chloride Hydrochloride: Another form of thiamine used in various applications.
Uniqueness: Thiamine lauryl sulphate stands out due to its dual functionality as both a thiamine derivative and a surfactant. This unique combination allows it to be used in diverse applications, from enhancing microbial safety in food products to potential therapeutic uses in medicine .
Propriétés
Formule moléculaire |
C24H42N4O5S2 |
|---|---|
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dodecyl sulfate |
InChI |
InChI=1S/C12H17N4OS.C12H26O4S/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2-12H2,1H3,(H,13,14,15)/q+1;/p-1 |
Clé InChI |
MTXXFVINBMMRFR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCOS(=O)(=O)[O-].CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)
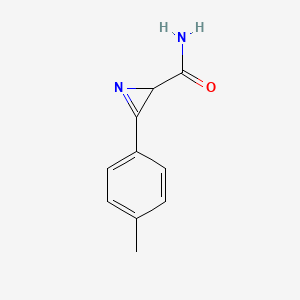

![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)


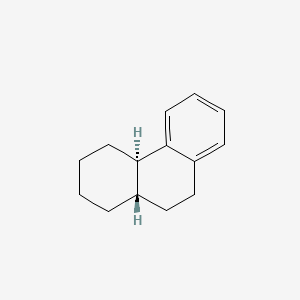
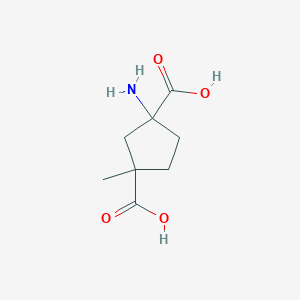
![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)

![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)
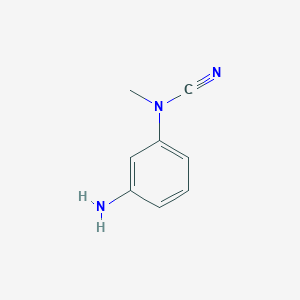
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)

